Cas no 1128-88-7 (1-(Benzobthiophen-5-yl)ethan-1-one)

1-(Benzobthiophen-5-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-benzo[b]thien-5-yl-
- 1-(1-benzothiophen-5-yl)ethanone
- 1-(1-Benzothiophen-5-yl)ethan-1-one
- 1-(benzo[b]thiophen-5-yl)ethanone
- A802586
- DB-421423
- AKOS015897660
- 5-Acetylbenzothiophene
- CS-0088175
- AS-40026
- 1128-88-7
- DTXSID80559324
- EN300-2057499
- 1-(benzo[b]thiophen-5-yl)ethan-1-one
- SCHEMBL826934
- BAA12888
- 1-(benzo[b]thiophen-5-yl]ethan-1-one
- LYPSYIWSZQVHAB-UHFFFAOYSA-N
- 1-Benzo[b]thien-5-ylethanone
- MFCD16619666
- 1-(Benzobthiophen-5-yl)ethan-1-one
-
- MDL: MFCD16619666
- インチ: InChI=1S/C10H8OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3
- InChIKey: LYPSYIWSZQVHAB-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=CC2=C(C=C1)SC=C2
計算された属性
- せいみつぶんしりょう: 176.02964
- どういたいしつりょう: 176.02958605g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 45.3Ų
じっけんとくせい
- PSA: 17.07
1-(Benzobthiophen-5-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB456348-250mg |
1-(Benzo[b]thiophen-5-yl)ethanone, 95%; . |
1128-88-7 | 95% | 250mg |
€289.90 | 2025-02-20 | |
Chemenu | CM336756-1g |
1-(Benzo[b]thiophen-5-yl)ethan-1-one |
1128-88-7 | 95%+ | 1g |
$330 | 2021-06-16 | |
Chemenu | CM336756-5g |
1-(Benzo[b]thiophen-5-yl)ethan-1-one |
1128-88-7 | 95%+ | 5g |
$1073 | 2021-06-16 | |
abcr | AB456348-5 g |
1-(Benzo[b]thiophen-5-yl)ethanone |
1128-88-7 | 5g |
€1,186.90 | 2023-04-22 | ||
Enamine | EN300-2057499-0.25g |
1-(1-benzothiophen-5-yl)ethan-1-one |
1128-88-7 | 95% | 0.25g |
$119.0 | 2023-09-16 | |
Enamine | EN300-2057499-0.5g |
1-(1-benzothiophen-5-yl)ethan-1-one |
1128-88-7 | 95% | 0.5g |
$187.0 | 2023-09-16 | |
Enamine | EN300-2057499-10.0g |
1-(1-benzothiophen-5-yl)ethan-1-one |
1128-88-7 | 95% | 10g |
$1312.0 | 2023-05-31 | |
Enamine | EN300-2057499-5.0g |
1-(1-benzothiophen-5-yl)ethan-1-one |
1128-88-7 | 95% | 5g |
$716.0 | 2023-05-31 | |
Enamine | EN300-2057499-10g |
1-(1-benzothiophen-5-yl)ethan-1-one |
1128-88-7 | 95% | 10g |
$1312.0 | 2023-09-16 | |
Chemenu | CM336756-5g |
1-(Benzo[b]thiophen-5-yl)ethan-1-one |
1128-88-7 | 95%+ | 5g |
$*** | 2023-04-03 |
1-(Benzobthiophen-5-yl)ethan-1-one 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
1-(Benzobthiophen-5-yl)ethan-1-oneに関する追加情報
1-(Benzobthiophen-5-yl)ethan-1-one: A Comprehensive Overview
1-(Benzobthiophen-5-yl)ethan-1-one, also known by its CAS number 1128-88-7, is a compound of significant interest in the fields of organic chemistry, materials science, and pharmacology. This compound is a derivative of benzobthiophene, a heterocyclic aromatic compound, with a ketone functional group attached at the 5-position. The structure of this compound is characterized by a fused bicyclic system consisting of a benzene ring and a thiophene ring, with the ketone group providing additional reactivity and functional versatility.
The synthesis of 1-(Benzobthiophen-5-yl)ethan-1-one typically involves multi-step organic reactions, often utilizing coupling reactions or oxidation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, which are crucial for scaling up production in both academic and industrial settings. The compound's stability under various conditions makes it suitable for applications in high-performance materials and advanced drug delivery systems.
From a physical standpoint, 1-(Benzobthiophen-5-yl)ethan-1-one exhibits unique electronic properties due to its conjugated π-system. These properties have been leveraged in the development of novel optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that the compound's ability to absorb and emit light at specific wavelengths can be tuned through structural modifications, opening new avenues for customized optical applications.
In the realm of pharmacology, 1-(Benzobthiophen-5-yl)ethan-1-one has shown potential as a lead compound for drug development. Its ability to interact with specific biological targets has been explored in various disease models, including cancer and neurodegenerative disorders. Researchers have reported that the compound's bioavailability and pharmacokinetic profile can be optimized through chemical modifications, enhancing its therapeutic potential.
The environmental impact of 1-(Benzobthiophen-5-yl)ethan-1-one has also been a topic of recent investigation. Studies suggest that the compound degrades under certain environmental conditions, but its persistence in specific ecosystems requires further scrutiny. As industries increasingly prioritize sustainability, understanding the environmental fate of this compound is essential for responsible chemical management.
In conclusion, 1-(Benzobthiophen-5-yl)ethan-1-one, with its unique chemical structure and versatile properties, continues to be a focal point in diverse scientific disciplines. Ongoing research into its synthesis, applications, and environmental behavior underscores its importance as a multifaceted chemical entity. As new discoveries emerge, this compound is poised to play an even greater role in advancing technological and therapeutic innovations.
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